molecular formula C11H13NO B2479840 (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one CAS No. 2093014-33-4

(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one

Cat. No. B2479840
CAS RN: 2093014-33-4
M. Wt: 180.262
InChI Key: HUTKDPINCSJXAA-BWNKSNJGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one, also known as DMAPD-d5, is a deuterated analog of DMAPD, which is a small molecule that has been reported to exhibit anti-inflammatory and anti-cancer properties. DMAPD-d5 is a useful tool in studying the mechanism of action of DMAPD and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one involves the inhibition of the activation of NF-κB through the inhibition of the activity of the IκB kinase (IKK) complex. This leads to the suppression of the expression of pro-inflammatory genes and the induction of autophagy.
Biochemical and Physiological Effects:
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in lab experiments is its high level of deuterium incorporation, which allows for accurate and precise measurements of its effects on biological systems. However, one limitation is the cost of synthesizing deuterated compounds, which can be expensive and time-consuming.

Future Directions

There are several future directions for the study of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one and its potential therapeutic applications. One direction is the development of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one analogs with improved potency and selectivity for specific targets. Another direction is the investigation of the effects of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one on other cellular processes, such as DNA damage repair and cell cycle regulation. Additionally, the use of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in combination with other anti-cancer agents may enhance its therapeutic potential.

Synthesis Methods

(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be synthesized through a multistep synthesis process involving the deuteration of the phenyl ring of DMAPD. The synthesis involves the use of deuterated reagents and solvents to obtain a final product with high levels of deuterium incorporation.

Scientific Research Applications

(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been used in various scientific studies to investigate the mechanism of action of DMAPD and its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis and prevent the development of cancer.

properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-/i3D,4D,5D,6D,7D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTKDPINCSJXAA-BWNKSNJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)/C=C\N(C)C)[2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-(dimethylamino)-1-[(2,3,4,5,6-2H5)phenyl]prop-2-en-1-one

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